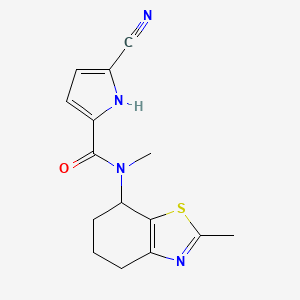![molecular formula C15H18ClN5O2S B7151136 5-Chloro-3-[4-(4-methylpyridin-2-yl)piperazin-1-yl]sulfonylpyridin-2-amine](/img/structure/B7151136.png)
5-Chloro-3-[4-(4-methylpyridin-2-yl)piperazin-1-yl]sulfonylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-[4-(4-methylpyridin-2-yl)piperazin-1-yl]sulfonylpyridin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of pyridine and piperazine rings, which are known for their significant roles in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-[4-(4-methylpyridin-2-yl)piperazin-1-yl]sulfonylpyridin-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-5-methylpyridine with piperazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-[4-(4-methylpyridin-2-yl)piperazin-1-yl]sulfonylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .
Scientific Research Applications
5-Chloro-3-[4-(4-methylpyridin-2-yl)piperazin-1-yl]sulfonylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-3-[4-(4-methylpyridin-2-yl)piperazin-1-yl]sulfonylpyridin-2-amine involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-((5-Chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzenesulfonamide .
- 4-(4-Chloro-2-thienyl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine .
Uniqueness
5-Chloro-3-[4-(4-methylpyridin-2-yl)piperazin-1-yl]sulfonylpyridin-2-amine stands out due to its specific combination of pyridine and piperazine rings, which confer unique chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-chloro-3-[4-(4-methylpyridin-2-yl)piperazin-1-yl]sulfonylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O2S/c1-11-2-3-18-14(8-11)20-4-6-21(7-5-20)24(22,23)13-9-12(16)10-19-15(13)17/h2-3,8-10H,4-7H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPISMOHSXBGPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2CCN(CC2)S(=O)(=O)C3=C(N=CC(=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2-dimethyl-N-[(4-piperidin-1-yloxan-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7151057.png)
![1-phenyl-6-[(2-propan-2-yloxypyridin-4-yl)methylamino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7151065.png)
![2,5-dimethyl-N-[(4-piperidin-1-yloxan-4-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B7151071.png)
![6-fluoro-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyridin-2-amine](/img/structure/B7151073.png)
![3-fluoro-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyridin-2-amine](/img/structure/B7151077.png)

![2-[3-(2-chlorophenoxy)pyrrolidin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B7151091.png)
![4-[[4-(Cyclopropylmethyl)piperazin-1-yl]methyl]-2-(2,6-difluorophenyl)-1,3-oxazole](/img/structure/B7151098.png)
![5-[4-(4-fluoro-2-methoxyphenyl)piperazine-1-carbonyl]-3-methyl-1H-benzimidazol-2-one](/img/structure/B7151100.png)
![3-methyl-5-[3-(1,2,4-triazol-1-ylmethyl)piperidine-1-carbonyl]-1H-benzimidazol-2-one](/img/structure/B7151109.png)
![1-[(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]-3-(trifluoromethyl)piperidin-3-ol](/img/structure/B7151128.png)
![1-[(4-Bromo-3-chlorophenyl)sulfonylamino]cyclopropane-1-carboxamide](/img/structure/B7151137.png)
![3-[(2-amino-5-chloropyridin-3-yl)sulfonylamino]-N,N-dimethylcyclohexane-1-carboxamide](/img/structure/B7151144.png)
![1-[(3,4-Diethoxyphenyl)methyl]-3-(triazol-1-ylmethyl)piperidine](/img/structure/B7151161.png)
